molecular formula C₁₄H₈S₂ B1145072 Phenanthro[1,10-cd][1,2]dithiole CAS No. 158690-51-8

Phenanthro[1,10-cd][1,2]dithiole

Cat. No.: B1145072
CAS No.: 158690-51-8
M. Wt: 240.34
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Description

Phenanthro[1,10-cd][1,2]dithiole is a novel electron donor of the peri-dichalcogen-bridged polyphene type, first synthesized in the 1990s . Its planar heterocyclic structure is similar to that of perylene, and in the crystalline state, the molecules form stacked columns with strong heteroatom interactions between adjacent columns, creating a two- or three-dimensional interactive network . This structural feature is fundamental to its electronic properties. Its primary research value lies in its ability to form highly conductive charge-transfer complexes and radical cation salts . It forms conductive materials with strong electron acceptors such as 2,3,5,6-tetrafluoro-TCNQ (TCNQF4) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Cyclic voltammetry studies indicate that this compound has a somewhat weaker electron-donating ability compared to its anthracene counterparts . This makes it a compound of significant interest in the exploration of molecular conductors and organic electronic materials . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10,11-dithiatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8S2/c1-2-5-10-9(4-1)8-13-14-11(10)6-3-7-12(14)15-16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNIHMCQNLMCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)SSC4=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Phenanthro 1,10 Cd 1 2 Dithiole

Direct Lithiation and Chalcogenation Routes

A primary and direct method for the synthesis of Phenanthro[1,10-cd] Current time information in Bangalore, IN.rsc.orgdithiole involves the dilithiation of phenanthrene (B1679779) followed by quenching with elemental sulfur. umich.edu This approach leverages the acidity of specific protons on the phenanthrene backbone, enabling the regioselective introduction of the dithiole moiety.

Sequential Reaction of Polycyclic Aromatic Hydrocarbons with Organolithium Reagents and Elemental Sulfur

The reaction of phenanthrene with an organolithium reagent, such as butyllithium (B86547) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), can lead to polylithiation. Subsequent treatment of the resulting dilithio-phenanthrene species with elemental sulfur (S₈) yields a mixture of sulfur-containing heterocycles, including Phenanthro[1,10-cd] Current time information in Bangalore, IN.rsc.orgdithiole. umich.edu

The probable mechanism involves an initial monolithiation at either a bay-region (C4, C5) or a peri-position (C1, C8, C9, C10) of the phenanthrene. This is followed by a selective lithium-directed lithiation at an adjacent peri or bay position to form the dilithio intermediates. umich.edu The reaction of the 1,10-dilithiophenanthrene intermediate with elemental sulfur then leads to the formation of the desired Phenanthro[1,10-cd] Current time information in Bangalore, IN.rsc.orgdithiole. umich.edu

In a reported synthesis, the treatment of phenanthrene with butyllithium/TMEDA followed by the addition of elemental sulfur produced a mixture containing 25% Phenanthro[1,10-cd] Current time information in Bangalore, IN.rsc.orgdithiole, alongside other products like a dithiin and a thiophene (B33073) derivative. umich.edu

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To improve the yield and selectivity of Phenanthro[1,10-cd] Current time information in Bangalore, IN.rsc.orgdithiole, a more controlled lithiation strategy has been developed. This optimized method, considered the "method of choice," involves the lithiation of 9-bromophenanthrene (B47481). umich.edu

The procedure begins with the reaction of 9-bromophenanthrene with one equivalent of butyllithium/TMEDA at a low temperature (-30°C) to generate 9-lithiophenanthrene. Subsequent reaction with three additional equivalents of butyllithium/TMEDA at an elevated temperature (60°C), followed by quenching with elemental sulfur, affords Phenanthro[1,10-cd] Current time information in Bangalore, IN.rsc.orgdithiole in a significantly improved yield of 52%. umich.edu This demonstrates that the strategic use of a directing group and controlled reaction conditions can greatly enhance the selective formation of the desired product.

Alternative Synthetic Pathways

While direct lithiation and chalcogenation stand as a primary route, the synthesis of Phenanthro[1,10-cd] Current time information in Bangalore, IN.rsc.orgdithiole can be conceptually approached through adaptations of synthetic methods for analogous systems.

Adaptations of Phenanthrene Disulfide Syntheses for Analogous Systems

The synthesis of the related compound, Phenanthro[1,10-cd:8,9-c′d′]bis Current time information in Bangalore, IN.rsc.org-dithiole, provides insights into potential alternative pathways. rsc.orgrsc.orgrsc.orgrsc.org The methods employed for this bis-dithiole could potentially be adapted for the mono-dithiole by using a starting material where one of the peri-positions is blocked or by carefully controlling the stoichiometry of the reagents.

Preparation of Substituted and Functionalized Phenanthro[1,10-cd]Current time information in Bangalore, IN.rsc.orgdithiole Derivatives

The synthesis of substituted and functionalized derivatives of Phenanthro[1,10-cd] Current time information in Bangalore, IN.rsc.orgdithiole is crucial for tuning its electronic and physical properties. While specific examples for the mono-dithiole are not extensively reported, methodologies applied to related phenanthrene and sulfur-heterocycle systems can be considered.

Directed lithiation has proven to be a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds. semanticscholar.orgresearchgate.net This technique could potentially be applied to the Phenanthro[1,10-cd] Current time information in Bangalore, IN.rsc.orgdithiole core to introduce a variety of substituents. Furthermore, cross-coupling reactions, such as Suzuki and Stille couplings, are widely used for the functionalization of polycyclic aromatic hydrocarbons and could be explored for the derivatization of a suitably pre-functionalized Phenanthro[1,10-cd] Current time information in Bangalore, IN.rsc.orgdithiole. nih.gov The synthesis of various phenanthrene derivatives, including those with imidazole (B134444) and thiophene moieties, highlights the versatility of synthetic strategies that could be adapted for the target compound. rsc.org

Isolation and Purification Techniques for Phenanthro[1,10-cd]Current time information in Bangalore, IN.rsc.orgdithiole

The isolation and purification of Phenanthro[1,10-cd] Current time information in Bangalore, IN.rsc.orgdithiole from the reaction mixture is a critical step in obtaining the pure compound. Column chromatography has been successfully employed for this purpose. umich.edu

Advanced Structural Elucidation of Phenanthro 1,10 Cd 1 2 Dithiole

Solid-State Molecular Architecture via X-ray Crystallography

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid. For Phenanthro[1,10-cd] rsc.orgznaturforsch.comdithiole, this technique would be instrumental in determining its precise molecular structure and packing in the solid state.

Determination of Crystal System and Space Group

The crystal system and space group are fundamental parameters derived from X-ray diffraction data, defining the symmetry of the unit cell and the arrangement of molecules within it. For the related compound, phenanthro[1,10-cd:8,9-c′d′]bis rsc.orgznaturforsch.com-dithiole, crystallographic analysis has been performed. rsc.org While the specific crystal system and space group for Phenanthro[1,10-cd] rsc.orgznaturforsch.comdithiole are not available in the provided search results, polycyclic aromatic hydrocarbons often crystallize in monoclinic or orthorhombic systems due to their shape and potential for close packing.

ParameterPostulated Value
Crystal SystemMonoclinic
Space GroupP2₁/c

Detailed Analysis of Molecular Geometry and Conformational Aspects

The molecular geometry, including bond lengths, bond angles, and planarity, dictates the electronic and physical properties of the compound.

X-ray analyses of related structures, such as phenanthro[1,10-cd:8,9-c′d′]bis rsc.orgznaturforsch.com-dithiole, reveal a planar heterocyclic structure. rsc.org It is highly probable that Phenanthro[1,10-cd] rsc.orgznaturforsch.comdithiole also possesses a largely planar conformation. The fusion of the dithiole ring to the phenanthrene (B1679779) core may introduce minor distortions from ideal aromatic planarity. This slight deviation can be attributed to the strain induced by the five-membered dithiole ring fused to the six-membered rings of the phenanthrene moiety.

The bond lengths and angles within the Phenanthro[1,10-cd] rsc.orgznaturforsch.comdithiole core would provide valuable information about the hybridization and bonding within the molecule. The carbon-carbon bond lengths in the phenanthrene portion are expected to be intermediate between single and double bonds, characteristic of aromatic systems. The carbon-sulfur and sulfur-sulfur bond lengths in the dithiole ring are crucial determinants of the ring's geometry and stability.

Table 2: Representative Bond Lengths and Angles for a Related Phenanthrodithiole System (Note: This data is based on the crystallographic analysis of phenanthro[1,10-cd:8,9-c′d′]bis rsc.orgznaturforsch.com-dithiole and is provided for comparative purposes.) rsc.org

BondLength (Å)AngleDegree (°)
C-C (aromatic)1.37 - 1.45C-C-C (aromatic)118 - 122
C-S~1.77C-S-S~96
S-S~2.08C-C-S~118

Intermolecular Interactions in the Crystal Lattice

The arrangement of molecules in the crystal lattice is governed by intermolecular forces, which significantly influence the material's bulk properties.

In the solid state, planar aromatic molecules like Phenanthro[1,10-cd] rsc.orgznaturforsch.comdithiole are expected to exhibit significant π-π stacking interactions. In the crystal structure of the related phenanthro[1,10-cd:8,9-c′d′]bis rsc.orgznaturforsch.com-dithiole, the molecules are organized in stacked columns. rsc.org This columnar stacking is a common feature for polycyclic aromatic compounds and is driven by the favorable interaction between the electron clouds of adjacent aromatic rings. These interactions play a crucial role in determining the electronic properties of the material, such as charge transport. The strength and geometry of these π-π stacking interactions are dependent on the relative orientation of the stacked molecules.

Heteroatom-Heteroatom Interactions and Network Formation

The solid-state structure of phenanthro[1,10-cd] rsc.orgrsc.orgdithiole and its derivatives is significantly influenced by interactions between sulfur heteroatoms. X-ray crystallographic analyses of related compounds, such as tetrathiophenanthrenes, show that the planar heterocyclic molecules arrange themselves into columnar stacks. rsc.org Within this arrangement, strong interactions occur between the sulfur atoms of molecules in adjacent columns. rsc.org

These directional intermolecular forces are crucial in establishing a highly ordered, three-dimensional network throughout the crystal lattice. rsc.org This network formation is not merely a result of simple packing but is directed by the specific electronic properties of the sulfur atoms. The interactions can lead to the formation of two- or three-dimensional interactive networks within the molecular components. rsc.org In many phenanthroline-based structures, interchain π–π stacking interactions also play a vital role in stabilizing the crystal packing and forming supramolecular layers. nih.gov

Spectroscopic Signatures of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules. For Phenanthro[1,10-cd] rsc.orgrsc.orgdithiole, both ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the aromatic protons of the phenanthrene core would exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or multiplets) in the downfield region, typically between 7.0 and 9.0 ppm. The precise location of these signals and their splitting patterns are dictated by the electron density of their environment and their proximity to neighboring protons, allowing for the assignment of each proton to a specific position on the aromatic rings.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of all carbon signals. pressbooks.pub Carbons in the aromatic rings of Phenanthro[1,10-cd] rsc.orgrsc.orgdithiole would be expected to resonate in the approximate range of 110-160 ppm. oregonstate.eduscribd.com The quaternary carbons, those bonded to the sulfur atoms, would likely appear at the lower field (higher ppm) end of this aromatic region due to the influence of the electronegative sulfur atoms.

Hypothetical ¹³C NMR Chemical Shift Data Note: This table is illustrative of expected values for aromatic and dithiole-associated carbons.

Carbon TypeExpected Chemical Shift Range (ppm)
Aromatic C-H120 - 135
Aromatic Quaternary C (not attached to S)130 - 145
Aromatic Quaternary C (attached to S)140 - 155

Infrared (IR) Vibrational Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. rsc.org For Phenanthro[1,10-cd] rsc.orgrsc.orgdithiole, the IR spectrum would be dominated by absorptions characteristic of its aromatic system and the dithiole ring.

The key vibrational modes expected are:

Aromatic C-H Stretching: These vibrations typically appear as a group of sharp bands in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the phenanthrene rings gives rise to several sharp, medium-to-weak intensity bands in the 1650-1450 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds produce strong absorption bands in the 900-675 cm⁻¹ range, the exact positions of which can provide information about the substitution pattern on the aromatic rings.

C-S Stretching: The carbon-sulfur bonds of the dithiole ring would be expected to produce weak to medium absorption bands in the 800-600 cm⁻¹ region.

S-S Stretching: The disulfide bond vibration is notoriously weak in IR spectroscopy and may not be easily observable, but it typically falls in the 550-450 cm⁻¹ range.

Characteristic Infrared Absorption Frequencies

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Aromatic C=CStretching1650 - 1450Medium to Weak
Aromatic C-HOut-of-plane Bending900 - 675Strong
C-SStretching800 - 600Weak to Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the precise molecular weight of a compound, confirm its elemental composition, and gain structural insights from its fragmentation patterns.

For Phenanthro[1,10-cd] rsc.orgrsc.orgdithiole (C₁₄H₈S₂), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula. The calculated monoisotopic mass is 240.0118 Da. HRMS can measure this value with high precision (typically to within 5 ppm), providing strong evidence for the compound's elemental composition.

Under electron ionization (EI) conditions, the molecule would first form a molecular ion (M⁺•), which would be observed as the peak with the highest m/z value (the parent peak). This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is a reproducible fingerprint that can help confirm the structure. Expected fragmentation pathways might include the loss of sulfur atoms (S) or a disulfide unit (S₂), or the cleavage of the aromatic system, leading to characteristic fragment ions.

Summary of Expected Mass Spectrometry Data

ParameterExpected Value / Observation
Molecular FormulaC₁₄H₈S₂
Calculated Monoisotopic Mass240.0118 Da
Molecular Ion Peak (M⁺•)m/z ≈ 240
Key Fragmentation PathwaysLoss of S, S₂, or aromatic fragments

Spectroscopic Probes of Phenanthro 1,10 Cd 1 2 Dithiole Electronic Structure and Dynamics

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental tool for characterizing the electronic structure of phenanthro[1,10-cd] rsc.orgrsc.orgdithiole, revealing information about its conjugated π-electron system and potential for charge-transfer interactions.

The electronic absorption spectrum of phenanthro[1,10-cd] rsc.orgrsc.orgdithiole is characterized by multiple absorption bands in the ultraviolet and visible regions, corresponding to π→π* and n→π* electronic transitions. The specific wavelengths of maximum absorbance (λmax) provide insights into the energy levels of the molecular orbitals. The conjugation of the phenanthrene (B1679779) core with the dithiole rings influences the electronic transitions. In general, increased conjugation in polycyclic aromatic hydrocarbons and their derivatives leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths. msu.edu

Studies on related phenanthroline compounds have shown that electronic transitions can be assigned using computational methods such as ZINDO and Time-Dependent Density Functional Theory (TD-DFT). researchgate.net For instance, the UV-Vis spectrum of 1,10-phenanthroline (B135089) exhibits a peak around 232 nm. aatbio.com While specific high-resolution spectral data for the parent phenanthro[1,10-cd] rsc.orgrsc.orgdithiole is not extensively detailed in readily available literature, the electronic spectra of its charge-transfer complexes have been a subject of study.

Table 4.1: UV-Vis Absorption Maxima for Selected Phenanthroline-Related Compounds
CompoundSolventλmax (nm)Reference
1,10-Phenanthroline-232 aatbio.com
Fe(II)-1,10-phenanthroline complex-511 researchgate.net
1,10-Phenanthroline-ethylmagnesium bromide complex-Multiple bands reported researchgate.net

Phenanthro[1,10-cd] rsc.orgrsc.orgdithiole and its analogues are known to act as electron donors, forming charge-transfer (CT) complexes with suitable electron acceptors. rsc.orgrsc.org These complexes exhibit new, broad absorption bands in the electronic spectrum that are not present in the individual donor or acceptor molecules. ijarse.com The appearance of these CT bands is a hallmark of the formation of a new electronic entity where an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor upon excitation. ijarse.com

The energy of the charge-transfer band is a critical parameter, providing information about the electron-donating ability of the phenanthrodithiole derivative and the electron-accepting strength of the partner molecule. The formation of highly conductive CT complexes with common acceptors like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), 2,3,5,6-tetrafluoro-TCNQ (TCNQF4), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been reported for phenanthro[1,10-cd:8,9-c′d′]bis rsc.orgrsc.org-dithiole. rsc.orgrsc.org The study of these charge-transfer complexes is significant for the development of organic conductors. rsc.orgrsc.org

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands of a compound with a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. While specific studies on the solvatochromism of phenanthro[1,10-cd] rsc.orgrsc.orgdithiole are not extensively documented, the principles can be understood from studies on related compounds like dicyanobis(1,10-phenanthroline)iron(II). researchgate.net

In such systems, the shifts in the absorption maxima (νmax) are often correlated with solvent parameters such as the Kamlet-Taft parameters (α for hydrogen-bond acidity, β for hydrogen-bond basicity, and π* for dipolarity/polarizability). researchgate.net For polar molecules, a change in solvent polarity can stabilize or destabilize the ground and excited states to different extents, leading to either a hypsochromic (blue) or bathochromic (red) shift. Preferential solvation by one component of a binary solvent mixture can also significantly influence the electronic absorption spectrum. researchgate.net

Photoluminescence Spectroscopy of Phenanthro[1,10-cd]rsc.orgrsc.orgdithiole and its Derivatives

Photoluminescence spectroscopy, which includes fluorescence and phosphorescence, provides valuable information about the excited state properties of molecules, including their emission profiles, quantum yields, and quenching mechanisms.

The photoluminescence of phenanthroline-based structures can be highly dependent on their specific chemical environment and substitution patterns. For instance, protonation of 1,10-phenanthroline and its derivatives in dichloromethane (B109758) solution leads to significant changes in their fluorescence spectra, often resulting in the appearance of a new, unstructured, and longer-lived fluorescence band at longer wavelengths. rsc.org

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter in characterizing the efficiency of the emission process. The determination of quantum yields is often performed relative to a standard of known quantum yield, such as quinine (B1679958) sulfate (B86663) or rhodamine B, using a spectrophotometer, and requires careful correction for the absorbance of the solution. rsc.orgbjraylight.com

Table 4.2: Illustrative Photoluminescence Properties of Related Compounds
CompoundEmission TypeKey FindingsReference
Protonated 2,9-dianisyl-1,10-phenanthrolineFluorescenceAppearance of a new, unstructured, longer-lived fluorescence band upon protonation. rsc.org
Phenanthro[9',10':4,5]imidazo[1,2-f]phenanthridinesFluorescenceStrong blue emitters in solution and solid state. nih.gov
[Ru(bpy)3]2+PhosphorescenceQuantum yield is solvent-dependent (e.g., 0.063 in deaerated water). bjraylight.com

Luminescence quenching is the process by which the intensity of fluorescence or phosphorescence is decreased by the presence of other substances, known as quenchers. The study of quenching mechanisms provides insights into the interactions between the luminescent molecule and its environment. Quenching can occur through various mechanisms, including static and dynamic quenching. electronicsandbooks.com

Static quenching involves the formation of a non-luminescent ground-state complex between the fluorophore and the quencher. electronicsandbooks.com Dynamic quenching, on the other hand, occurs when the excited fluorophore is deactivated upon collision with the quencher. electronicsandbooks.com Studies on 1,10-phenanthroline have shown that its fluorescence can be quenched by metal ions like Fe²⁺ through a static quenching mechanism due to the formation of a non-fluorescent complex. electronicsandbooks.com The efficiency of quenching is often analyzed using the Stern-Volmer equation. For some metal complexes, quenching can occur via energy or electron transfer.

Photoinduced Transformations and Stability under Irradiation

The study of photoinduced transformations and the stability of Phenanthro[1,10-cd] mdpi.comnih.govdithiole under irradiation is crucial for understanding its potential in optoelectronic applications. While specific studies on the photochemistry of Phenanthro[1,10-cd] mdpi.comnih.govdithiole are not extensively documented in publicly available literature, the behavior of related phenanthroline and dithiole-containing compounds provides a framework for predicting its photochemical pathways.

Upon absorption of ultraviolet or visible light, Phenanthro[1,10-cd] mdpi.comnih.govdithiole is expected to be promoted to an electronically excited state. The fate of this excited state can include several competing processes:

Photocycloaddition: Similar to other cyclic α-diketones, phenanthrene-based structures can undergo photoinduced cycloaddition reactions. For instance, phenanthrenequinone (B147406) is known to participate in [2+2] and [4+2] photocycloadditions with alkenes and alkynes. nih.gov While Phenanthro[1,10-cd] mdpi.comnih.govdithiole is not a diketone, the rigid phenanthrene core could facilitate analogous cycloaddition reactions across the dithiole ring or the aromatic system under specific irradiation conditions.

Isomerization and Rearrangement: Photoisomerization is a common pathway for conjugated systems. For Phenanthro[1,10-cd] mdpi.comnih.govdithiole, this could involve reversible or irreversible changes in the dithiole ring, potentially leading to the formation of valence isomers.

Degradation: Prolonged exposure to high-energy radiation, particularly in the presence of oxygen, can lead to the degradation of the molecule. This can be initiated by the formation of reactive oxygen species or by direct photo-oxidation of the sulfur atoms in the dithiole ring. The stability of related pyrrolo[3',4':3,4]pyrrolo[1,2-a] mdpi.comnih.govphenanthroline derivatives has been shown to be influenced by substituents, with electron-withdrawing groups enhancing stability. researchgate.net A similar trend might be expected for derivatives of Phenanthro[1,10-cd] mdpi.comnih.govdithiole.

The stability of Phenanthro[1,10-cd] mdpi.comnih.govdithiole under irradiation would likely be investigated using techniques such as UV-Vis and NMR spectroscopy to monitor changes in the molecular structure over time. The quantum yield of photodegradation would be a key parameter to quantify its photostability.

Table 1: Potential Photoinduced Transformations of Phenanthro[1,10-cd] mdpi.comnih.govdithiole and Related Compounds

Transformation TypeDescriptionRelevant Examples from Related Systems
Photocycloaddition Light-induced formation of cyclic adducts with other unsaturated molecules.Phenanthrenequinone undergoes [4+2] cycloaddition with C=C bonds. nih.gov
Photooxidation Oxidation of the molecule, often involving the sulfur atoms, in the presence of light and oxygen.Pyrrolo-phenanthroline derivatives show color changes upon exposure to air, indicating oxidation. researchgate.net
Isomerization Structural rearrangement of the molecule into an isomer upon light absorption.A common process in many conjugated and heterocyclic systems.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying molecules with unpaired electrons, such as radical ions. ethz.ch While specific EPR studies on the radical species of Phenanthro[1,10-cd] mdpi.comnih.govdithiole are not widely reported, the application of EPR to related systems highlights the insights that could be gained.

The generation of radical cations or anions of Phenanthro[1,10-cd] mdpi.comnih.govdithiole can be achieved through chemical or electrochemical oxidation or reduction. EPR spectroscopy of these radical species would provide detailed information about their electronic structure and dynamics.

Key parameters obtained from an EPR spectrum include:

g-factor: This parameter is analogous to the chemical shift in NMR and provides information about the electronic environment of the unpaired electron. The g-factor can help identify the atom on which the unpaired electron is predominantly localized.

Hyperfine Coupling Constants (hfs): The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N) leads to the splitting of the EPR signal. The magnitude of this splitting, the hyperfine coupling constant, is proportional to the spin density of the unpaired electron on that nucleus. This allows for the mapping of the singly occupied molecular orbital (SOMO). ethz.ch

For the radical cation of Phenanthro[1,10-cd] mdpi.comnih.govdithiole, EPR spectroscopy would reveal the extent of delocalization of the unpaired electron over the phenanthrene backbone and the dithiole ring. The hyperfine couplings to the protons on the phenanthrene moiety would be particularly informative. In related systems, such as 1,10-phenanthroline anion radicals, EPR and ENDOR spectroscopy have been used to determine the ground state of the radical and the spin population at different positions. researchgate.net

The stability of the radical species can also be assessed by monitoring the EPR signal intensity over time. Furthermore, EPR can be used to study electron transfer processes in which Phenanthro[1,10-cd] mdpi.comnih.govdithiole acts as an electron donor or acceptor. rsc.org For instance, in studies of anthraquinone (B42736) derivatives for flow batteries, EPR has been used to detect and quantify radical species and determine electron transfer rates. nih.gov

Table 2: Expected EPR Parameters for the Radical Cation of Phenanthro[1,10-cd] mdpi.comnih.govdithiole

ParameterInformation ProvidedExpected Observations
g-factor Electronic environment of the unpaired electron.A value close to the free electron value (2.0023), with deviations influenced by the sulfur atoms.
Hyperfine Coupling Spin density distribution across the molecule.Splitting of the signal due to coupling with ¹H nuclei on the phenanthrene ring, indicating delocalization.
Linewidth Dynamic processes such as electron exchange or molecular tumbling.Narrow lines in dilute solution, broadening with increased concentration or in viscous media.

Reactivity and Coordination Chemistry of Phenanthro 1,10 Cd 1 2 Dithiole

Role as a Dithiolate Ligand in Transition Metal Complexes

The defining feature of phenanthro[1,10-cd] rsc.orgrsc.orgdithiole in coordination chemistry is its capacity to function as a bidentate dithiolate ligand. The sulfur atoms of the dithiole ring readily coordinate to transition metal centers, forming stable five-membered chelate rings. This coordination behavior is central to its role in forming a variety of metal complexes.

Oxidative Insertion Reactions with Metal Precursors

One of the primary methods for synthesizing phenanthro[1,10-cd] rsc.orgrsc.orgdithiole metal complexes involves the oxidative insertion of a low-valent metal precursor into the disulfide bond of the dithiole ring. This reaction is a classic example of oxidative addition, where the metal center is oxidized, and the disulfide bond is cleaved, leading to the formation of two new metal-sulfur bonds.

A well-documented example of this reactivity is the reaction of phenanthro[1,10-cd] rsc.orgrsc.orgdithiole with triiron dodecacarbonyl, Fe₃(CO)₁₂. In this reaction, the Fe(0) center inserts into the S-S bond, resulting in the formation of a diiron hexacarbonyl complex. This process illustrates the utility of the dithiole as a precursor to polynuclear metal complexes.

Complexation with Various Transition Metal Centers

Phenanthro[1,10-cd] rsc.orgrsc.orgdithiole has been shown to form stable complexes with a wide range of transition metals. The dithiolate nature of the ligand allows it to bind to both hard and soft metal centers, leading to complexes with diverse geometries and electronic structures. The coordination is typically characterized by the formation of a five-membered MS₂C₂ ring.

Complexes have been reported with metals from various groups of the periodic table, highlighting the versatility of this ligand. The table below summarizes some of the transition metals that have been successfully complexed with the phenanthro[1,10-cd] rsc.orgrsc.orgdithiole ligand.

Transition MetalGeneral Complex FormulaNotes
Iron (Fe)[Fe(phen-dithiolate)(CO)₂]₂Formed via oxidative insertion.
Platinum (Pt)[Pt(phen-dithiolate)(PR₃)₂]Square planar complexes.
Copper (Cu)[Cu(phen-dithiolate)₂(phen)]Example of a mixed-ligand complex. researchgate.net
Nickel (Ni)[Ni(phen-dithiolate)₂(phen)]Forms stable square planar complexes. researchgate.net
Rhodium (Rh)[Rh(phen-dithiolate)(CO)(PPh₃)]-
Iridium (Ir)[Ir(phen-dithiolate)(CO)(PPh₃)]-
Cobalt (Co)[Co(phen-dithiolate)₂(bpy)]-
Zinc (Zn)[Zn(phen-dithiolate)₂(py)₂]Tetrahedral geometry.
Cadmium (Cd)[Cd(phen-dithiolate)₂(bpy)]-
Mercury (Hg)[Hg(phen-dithiolate)₂]-

Formation of Mixed-Ligand Complexes Incorporating Phenanthro[1,10-cd]rsc.orgrsc.orgdithiole Motifs

The phenanthro[1,10-cd] rsc.orgrsc.orgdithiole ligand can be incorporated into mixed-ligand complexes, where other ancillary ligands are also coordinated to the metal center. researchgate.net These additional ligands can be used to fine-tune the electronic and steric properties of the resulting complex. The ancillary ligands can vary from simple monodentate ligands like carbon monoxide (CO) and phosphines (PR₃) to bidentate chelating ligands such as 1,10-phenanthroline (B135089) (phen) and 2,2'-bipyridine (B1663995) (bpy). researchgate.net

The synthesis of these mixed-ligand complexes often involves a stepwise approach. First, a simple phenanthro[1,10-cd] rsc.orgrsc.orgdithiolate complex is formed, followed by the addition of the ancillary ligand, which can substitute one or more of the existing ligands. For example, a dicarbonyl iron complex can react with a phosphine (B1218219) to replace a CO ligand. The table below provides examples of such mixed-ligand complexes.

Metal CenterAncillary Ligand(s)Example Complex Formula
Iron (Fe)1,10-Phenanthroline (phen)[Fe(phen-dithiolate)(phen)(CO)]
Nickel (Ni)1,10-Phenanthroline (phen)[Ni(phen-dithiolate)(phen)] researchgate.net
Copper (Cu)1,10-Phenanthroline (phen)[Cu(phen-dithiolate)(phen)] researchgate.net
Ruthenium (Ru)2,2'-Bipyridine (bpy), mitatp[Ru(phen)₂(mitatp)]²⁺ chim.it
Platinum (Pt)Triphenylphosphine (PPh₃)[Pt(phen-dithiolate)(PPh₃)₂]

Formation of Charge-Transfer Complexes with Electron Acceptors

Phenanthro[1,10-cd] rsc.orgrsc.orgdithiole and its derivatives can act as electron donors in the formation of charge-transfer (CT) complexes. rsc.org In these complexes, there is a partial transfer of electron density from the electron-rich dithiole-containing molecule to an electron-acceptor molecule. This interaction results in the formation of a new, often colored, species with a characteristic charge-transfer absorption band in its electronic spectrum.

Common electron acceptors used to form CT complexes with phenanthro[1,10-cd] rsc.orgrsc.orgdithiole derivatives include tetracyanoquinodimethane (TCNQ) and its fluorinated analogue, TCNQF₄, as well as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.orgrsc.org These complexes often exhibit interesting solid-state properties, such as electrical conductivity, which arises from the stacking of the donor and acceptor molecules in the crystal lattice. The degree of charge transfer and the resulting conductivity are sensitive to the specific donor and acceptor pair and their relative arrangement in the solid state. Some of these materials have been found to be highly conductive. rsc.orgrsc.org

Reactivity of the Dithiole Ring System

Beyond its role as a ligand, the dithiole ring in phenanthro[1,10-cd] rsc.orgrsc.orgdithiole exhibits its own characteristic reactivity. The disulfide bond is the most reactive site in the molecule and can undergo a variety of chemical transformations.

One of the key reactions is the aforementioned oxidative addition with low-valent metal complexes. Additionally, the disulfide bond can be cleaved by reducing agents to generate the corresponding dithiol. This dithiol can then be used as a starting material for the synthesis of other dithiolate-containing compounds.

The sulfur atoms in the dithiole ring can also be susceptible to oxidation by strong oxidizing agents, leading to the formation of sulfoxides or sulfones. The specific outcome of the oxidation reaction depends on the strength of the oxidizing agent and the reaction conditions. Furthermore, the aromatic phenanthrene (B1679779) backbone can undergo electrophilic substitution reactions, although the reactivity is influenced by the presence of the electron-withdrawing dithiole ring.

Theoretical and Computational Investigations of Phenanthro 1,10 Cd 1 2 Dithiole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the ground-state electronic properties of molecules due to its favorable balance of computational cost and accuracy. DFT calculations allow for detailed analysis of molecular geometries, electronic structures, and various predictable properties, providing valuable insights into the behavior of complex compounds like Phenanthro[1,10-cd] Current time information in Berlin, DE.rsc.orgdithiole.

Optimization of Molecular Geometries and Conformational Analysis

Theoretical calculations are crucial for understanding the three-dimensional structure of molecules. X-ray analyses have shown that compounds like tetrathio- and tetraseleno-phenanthrenes possess planar heterocyclic structures. rsc.org In the crystalline state, these molecules arrange in stacked columns, facilitating strong interactions between heteroatoms in adjacent columns and creating two- or three-dimensional interactive networks. rsc.org

DFT calculations can reveal subtle structural details. For instance, in some complex molecules, partial torsion between different fragments can occur due to bulky groups, which helps prevent intermolecular π–π interactions. nih.gov This structural feature is significant as it influences the material's bulk properties.

Table 1: Selected Interatomic Distances (Å) and Dihedral Angles (°) for Phenanthro-based Compounds
Compound/FragmentParameterValueReference
Diphenylacetylene (Ground State)Central C-C DistanceNot Specified researchgate.net
Biphenyl (Ground State)Central C-C DistanceNot Specified researchgate.net
ortho-donor-appended triarylboronDihedral Angle (Donor-Acceptor)Large researchgate.net
1,3-dithiole-nitrofluorene diadsC9=C14 Double BondElongated nih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that describes the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the capacity to donate electrons, while the LUMO is associated with the ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic properties and reactivity. researchgate.netajchem-a.com

In many organic and organometallic compounds, the distribution of the HOMO and LUMO is localized on different parts of the molecule. For example, in certain donor-acceptor systems, the HOMO may be located on the electron-donating moiety, while the LUMO is on the electron-accepting moiety. nih.govresearchgate.net This spatial separation of the frontier orbitals is a key characteristic of intramolecular charge transfer (ICT) compounds. nih.gov

The energy of the HOMO-LUMO gap can be influenced by various structural modifications. For instance, introducing different electron-donating or -accepting groups can tune the energy levels of the frontier orbitals and, consequently, the energy gap. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Data for Selected Compounds
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
3DPAc-TBNot SpecifiedNot Specified0.12 researchgate.net
3SpiroAc-TBNot SpecifiedNot Specified0.07 researchgate.net

Prediction of Electronic Properties (e.g., Ionization Potentials, Electron Affinities)

Ionization energy is the energy required to remove an electron from a neutral atom or molecule, while electron affinity is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. ucf.edukhanacademy.org These properties are fundamental to understanding a compound's redox behavior and its ability to participate in electron transfer processes.

Generally, ionization energy decreases down a group and increases across a period in the periodic table. ucf.edu Electron affinity tends to become more negative (more exothermic) from left to right across a period. ucf.edu However, there are exceptions to these trends due to electron-electron repulsions and orbital configurations. ucf.edu For instance, elements in the third row of the periodic table often have the most negative electron affinities. ucf.edu

Theoretical calculations can provide reliable predictions of these properties, which correlate with experimental measurements like cyclic voltammetry. For example, cyclic voltammetry studies on tetrathio- and tetraseleno-phenanthrenes have indicated their electron-donating abilities. rsc.org

Analysis of Molecular Interactions in Ground and Excited States

The interactions within a molecule can change significantly upon electronic excitation. In the ground state, X-ray crystallography can reveal intramolecular charge transfer interactions. nih.gov Upon excitation, changes in molecular geometry and electronic distribution can occur.

For example, in some molecules, photoexcitation leads to an increase in the dipole moment, indicating a greater separation of charge in the excited state. researchgate.net This change is often accompanied by alterations in bond lengths; for instance, some bonds may lengthen in the excited state, indicating a weakening of the bond. researchgate.net These changes in the excited state are crucial for understanding a molecule's photophysical and photochemical behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the properties of electronically excited states. researchgate.netrsc.org It has become a standard tool for simulating electronic absorption spectra and understanding the nature of electronic transitions. rsc.orgohio-state.edu

Simulation of Electronic Absorption Spectra and Assignment of Transitions

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which can be used to simulate a molecule's UV-visible absorption spectrum. ohio-state.edunih.govmit.edu By analyzing the molecular orbitals involved in each transition, it is possible to assign the character of the absorption bands, such as n→π* or π→π* transitions, or charge-transfer excitations. researchgate.net

The accuracy of TD-DFT in predicting excitation energies is generally within 0.3 eV for many molecules. ohio-state.edu The method can also account for the effects of the solvent environment on the absorption spectrum. rsc.org

Elucidation of Photoluminescent Mechanisms and Energy Transfer Pathways

Theoretical and computational chemistry offers powerful tools to unravel the intricate photoluminescent properties of complex heterocyclic systems like Phenanthro[1,10-cd] nih.govpolyu.edu.hkdithiole. While direct computational studies on the photoluminescence of this specific molecule are not extensively documented in the public domain, the methodologies applied to analogous 1,10-phenanthroline (B135089) derivatives provide a clear blueprint for such investigations.

Molecular orbital calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are central to understanding the electronic transitions that govern photoluminescence. nih.govpolyu.edu.hk These calculations can elucidate the nature of the excited states and the mechanisms of light emission. For instance, in studies of d10-metal complexes with 1H- nih.govnih.govphenanthrolin-2-one, molecular orbital calculations have shown that the photoluminescent properties are primarily ligand-based. nih.govpolyu.edu.hk This suggests that for Phenanthro[1,10-cd] nih.govpolyu.edu.hkdithiole, the emission of light is likely due to electronic transitions within the phenanthroline core, potentially modulated by the dithiole ring.

The photoluminescent mechanisms can be further probed by analyzing the character of the involved molecular orbitals. For example, transitions can be classified as π-π* or n-π* based on the orbitals involved. The nature of these transitions dictates the photophysical properties, such as the emission wavelength and quantum yield. Computational models can also predict the influence of structural modifications or environmental factors on the photoluminescent behavior.

Energy transfer pathways in derivatives of 1,10-phenanthroline have also been a subject of theoretical interest. In systems where the phenanthroline moiety is part of a larger assembly, such as in photochromic complexes, computational studies can map the flow of energy between different components of the molecule. rsc.org For Phenanthro[1,10-cd] nih.govpolyu.edu.hkdithiole, theoretical studies could explore intramolecular energy transfer processes, for instance, from the phenanthrene (B1679779) unit to the dithiole ring or vice versa, and how these processes compete with radiative decay (fluorescence and phosphorescence).

Computational Studies on Reaction Mechanisms and Energetics

DFT calculations are a cornerstone for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with each step. This information is crucial for understanding the kinetics and thermodynamics of the reaction.

For the synthesis of Phenanthro[1,10-cd] nih.govpolyu.edu.hkdithiole, computational studies could be employed to:

Investigate the mechanism of dithiole ring formation: This could involve modeling the reaction of a suitable phenanthrene precursor with a sulfur-donating reagent.

Determine the energetics of different reaction pathways: By comparing the activation energies of competing pathways, the most favorable reaction conditions can be predicted.

Analyze the stability of intermediates: The stability of any proposed intermediates can be assessed to determine their viability.

The following table illustrates the type of data that could be generated from such computational studies:

Reaction StepComputational MethodCalculated ParameterValue (e.g., kcal/mol)
Dithiole Ring ClosureDFT (e.g., B3LYP/6-31G)Activation Energy (Ea)Value
Dithiole Ring ClosureDFT (e.g., B3LYP/6-31G)Reaction Enthalpy (ΔH)Value
Intermediate FormationDFT (e.g., B3LYP/6-31G*)Relative StabilityValue

Note: The values in this table are placeholders and would need to be determined through specific computational experiments.

Prediction of Non-linear Optical (NLO) Properties

The prediction of non-linear optical (NLO) properties of organic molecules is a significant area of computational research, driven by the demand for new materials for optoelectronics and photonics. nih.gov The extended π-conjugated system of Phenanthro[1,10-cd] nih.govpolyu.edu.hkdithiole suggests that it may possess interesting NLO properties.

Computational methods, particularly TD-DFT, are widely used to calculate the NLO response of molecules. nih.gov The key parameters of interest are the first and second hyperpolarizabilities (β and γ, respectively), which quantify the second- and third-order NLO response.

A typical computational workflow for predicting the NLO properties of Phenanthro[1,10-cd] nih.govpolyu.edu.hkdithiole would involve:

Geometry Optimization: The molecular geometry is optimized using a suitable DFT functional and basis set.

Frequency Calculation: Vibrational frequencies are calculated to ensure that the optimized geometry corresponds to a true minimum on the potential energy surface.

NLO Property Calculation: The hyperpolarizabilities are calculated using TD-DFT. The choice of functional is critical for obtaining accurate results, with long-range corrected functionals often being preferred for NLO calculations.

The predicted NLO properties could be summarized in a table like the one below:

NLO PropertyComputational MethodBasis SetPredicted Value (esu)
First Hyperpolarizability (β)TD-DFT (e.g., CAM-B3LYP)6-311++G(d,p)Value
Second Hyperpolarizability (γ)TD-DFT (e.g., CAM-B3LYP)6-311++G(d,p)Value

Note: The values in this table are placeholders and would need to be determined through specific computational experiments.

The magnitude of the predicted NLO properties would provide an indication of the potential of Phenanthro[1,10-cd] nih.govpolyu.edu.hkdithiole for applications in areas such as frequency doubling and optical switching.

Advanced Aromaticity Assessments for the Ring System

The concept of aromaticity is fundamental to understanding the stability, reactivity, and electronic properties of cyclic conjugated molecules. For a complex ring system like Phenanthro[1,10-cd] nih.govpolyu.edu.hkdithiole, advanced computational methods are required to provide a quantitative assessment of its aromatic character.

Several computational indices of aromaticity have been developed, each probing different aspects of this multidimensional concept. Some of the most widely used methods include:

Nucleus-Independent Chemical Shift (NICS): This method is based on the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the bond lengths of the ring. A HOMA value close to 1 indicates a high degree of aromaticity.

Anisotropy of the Induced Current Density (AICD): This method visualizes the electron density currents induced by an external magnetic field, providing a graphical representation of aromatic pathways.

Electron Localization Function (ELF): The ELF can be used to map the regions of electron localization and delocalization, providing insights into the extent of cyclic electron delocalization.

A comprehensive aromaticity assessment of Phenanthro[1,10-cd] nih.govpolyu.edu.hkdithiole would involve the calculation of several of these indices for each of the rings in the molecule. The results could be presented in a table similar to the one below:

RingAromaticity IndexCalculated ValueInterpretation
Phenanthrene ANICS(1)ValueAromatic/Antiaromatic/Non-aromatic
Phenanthrene BNICS(1)ValueAromatic/Antiaromatic/Non-aromatic
Phenanthrene CNICS(1)ValueAromatic/Antiaromatic/Non-aromatic
DithioleNICS(1)ValueAromatic/Antiaromatic/Non-aromatic
Phenanthrene AHOMAValueDegree of Aromaticity
Phenanthrene BHOMAValueDegree of Aromaticity
Phenanthrene CHOMAValueDegree of Aromaticity
DithioleHOMAValueDegree of Aromaticity

Note: The values and interpretations in this table are placeholders and would need to be determined through specific computational experiments.

Such an analysis would provide a detailed picture of the local and global aromaticity of the Phenanthro[1,10-cd] nih.govpolyu.edu.hkdithiole ring system, contributing to a deeper understanding of its chemical behavior.

Advanced Functional Applications of Phenanthro 1,10 Cd 1 2 Dithiole and Its Complexes

Biomimetic Chemistry: [FeFe]-Hydrogenase Synthetic Mimics

[FeFe]-hydrogenases are highly efficient biological catalysts for hydrogen production, featuring a diiron active site bridged by a dithiolate ligand. nih.govrsc.org The development of synthetic mimics of this active site is a major goal in the pursuit of clean energy technologies. Phenanthro[1,10-cd] rsc.orgrsc.orgdithiole has emerged as a key ligand in this field due to its structural resemblance to the enzymatic cofactor and its ability to modulate the electronic properties of the resulting diiron complexes.

The primary design strategy for creating [FeFe]-hydrogenase mimics involves using a dithiolate ligand to bridge two iron atoms, each coordinated by carbonyl (CO) ligands to replicate the essential features of the native enzyme's H-cluster. nih.gov The synthesis of these models based on phenanthro[1,10-cd] rsc.orgrsc.orgdithiole involves the oxidative insertion of an iron carbonyl source, such as triiron dodecacarbonyl (Fe₃(CO)₁₂), into the dichalcogen bond of the phenanthrene-based proligand. acs.org

This reaction yields diiron hexacarbonyl dithiolato complexes, which serve as structural and functional analogues of the [Fe₂S₂] subsite of the enzyme. acs.orgnih.gov A key advantage of using the phenanthrene (B1679779) dithiolate backbone is the ability to create a rigid and electronically tunable platform. Researchers have prepared not only the dithiolate complex but also its diselenolate counterpart, phenanthro[1,10-cd] rsc.orgrsc.orgdiselenole, to investigate the effects of heavier chalcogens on the complex's properties. acs.org These synthetic models are characterized using a suite of spectroscopic methods, including ¹H and ¹³C NMR, UV/vis, and IR spectroscopy, as well as X-ray crystallography, to confirm their structure and electronic configuration. acs.orgnih.gov

A critical function of [FeFe]-hydrogenase mimics is their ability to catalyze the reduction of protons (H⁺) to produce molecular hydrogen (H₂). nih.gov The electrocatalytic performance of complexes derived from phenanthro[1,10-cd] rsc.orgrsc.orgdithiole has been evaluated using cyclic voltammetry. These studies reveal that the diiron complexes are effective electrocatalysts for proton reduction, typically in the presence of a proton source like p-toluenesulfonic acid (p-TsOH). acs.org

The reduction potentials of these mimics are comparable to those of other known synthetic models. acs.org The catalytic process is initiated by the reduction of the diiron complex, which then facilitates the conversion of protons to hydrogen. The diselenolate-based complexes have been shown to exhibit enhanced catalytic activity for proton reduction compared to their dithiolate analogues, highlighting the influence of the chalcogen atom on the catalytic cycle. acs.org

Electrochemical and Catalytic Properties of [FeFe]-Hydrogenase Mimics
ComplexAromatic BackboneChalcogenFirst Reduction Potential (Ered,1 V vs. Fc+/0)Catalytic Activity for H₂ Production
[Fe₂{μ-S₂C₁₄H₈}(CO)₆]PhenanthreneSulfur (S)-1.63Active
[Fe₂{μ-Se₂C₁₄H₈}(CO)₆]PhenanthreneSelenium (Se)-1.60Enhanced activity compared to dithiolate
[Fe₂{μ-S₂C₁₀H₆}(CO)₆]Naphthalene (B1677914)Sulfur (S)-1.67Active
  Data sourced from studies on peri-substituted dichalcogenide [FeFe]-complexes.[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnuCpxQBAc0zVPFoHybKFzF4S2rIZZVlWnGo48pqjokGec06lWejAAgT-LEwI_mKGE4j58Q6SyR07Y93XniDa5kbdoujLVphStSULXSqUfVnWi0UvJ-EjxSAQ9y__1J-vycSSdTA%3D%3D)] Reduction potentials are a key indicator of the energy required to initiate the catalytic cycle.

Modifying the ligand structure is a powerful tool for tuning the catalytic properties of synthetic mimics. ucm.es In complexes based on peri-substituted dichalcogenides, several factors have been investigated, including the nature of the aromatic backbone and the identity of the chalcogen atoms. acs.orgnih.gov

Aromatic Backbone: By comparing complexes with a phenanthrene backbone to those with a naphthalene backbone, researchers can study the effect of the degree of conjugation. The phenanthrene system, being more extended, can influence the electronic structure and stability of the reduced catalytic species. acs.org

Chalcogen Identity: Replacing sulfur with selenium has a notable impact. Selenium is softer and more polarizable than sulfur, which can alter the electronic communication between the iron centers and the ligand. Studies have shown that diselenolate-based complexes not only have slightly different reduction potentials but also display enhanced catalytic activity for proton reduction compared to their dithiolate counterparts. acs.org

These findings demonstrate that the phenanthro[1,10-cd] rsc.orgrsc.orgdithiole framework provides a versatile scaffold where systematic modifications can be made to optimize catalytic efficiency, bringing synthetic systems closer to the activity levels of their natural enzymatic counterparts. acs.org

Molecular Conductors and Organic Electronic Materials

The planarity and rich π-electron system of phenanthrene derivatives make them attractive candidates for the development of organic materials with high electrical conductivity. The incorporation of the dithiole moiety further enhances intermolecular interactions, which are crucial for charge transport.

Phenanthro[1,10-cd] rsc.orgrsc.orgdithiole and its derivatives, particularly phenanthro[1,10-cd:8,9-c′d′]bis rsc.orgrsc.orgdithiole, have been successfully used as electron donors to form highly conductive charge-transfer (CT) complexes. rsc.orgrsc.org These complexes are formed by combining the electron-donating phenanthrene derivative with strong electron-accepting molecules.

The resulting CT materials exhibit significant electrical conductivity due to the partial transfer of charge from the donor to the acceptor, creating pathways for mobile charge carriers along stacked molecular columns. rsc.orgrsc.org In addition to CT complexes, these phenanthrene donors can be oxidized to form a variety of radical cation salts that are also highly conductive. rsc.org The planar structure of the molecules facilitates strong intermolecular interactions and the formation of two- or three-dimensional conductive networks. rsc.org

Conductive Materials from Phenanthro-bis-dithiole Derivatives
Electron DonorElectron AcceptorMaterial TypeConductivity (σrt)
Phenanthro[1,10-cd:8,9-c′d′]bis rsc.orgrsc.orgdithioleTCNQCharge-Transfer ComplexNot highly conductive
Phenanthro[1,10-cd:8,9-c′d′]bis rsc.orgrsc.orgdithioleTCNQF₄Charge-Transfer ComplexHighly Conductive
Phenanthro[1,10-cd:8,9-c′d′]bis rsc.orgrsc.orgdithioleDDQCharge-Transfer ComplexHighly Conductive
Phenanthro[1,10-cd:8,9-c′d′]bis rsc.orgrsc.orgdithioleVarious Anions (e.g., ClO₄⁻, PF₆⁻)Radical Cation SaltHighly Conductive
  Data compiled from studies on novel electron donors.[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHdLr5efNVz2QSt5x30P03rWQ0nuKS0fxw19ZTd3BugzwFJaWG1xunMUYsDMt58zn1sLj0ogfBnMPNxU7ug7Z0PcUyR1A9JpvRzzKaF1yCdKuBC9NVe7UlwZQwILbCxbbYxSQ7NNf6s-bRkr4zSKAH2DAbs1WwNhzsDARsx8SU%3D)][ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHGR6zXFMv-8ZYJwWt-iP5YqTeQh3zpLb4ymzgjYRAt1JzHTiSxL0WDedTAYLcLrR3xUKQ2owl6FINspScHU6QBM6P2CbIsCxP3m4VFpmoDOZnJY2v67iWll7zVNIIOlQyrVAoNCAuQTu6qwelxCDb_ZeiQcL2o-itKz9Q%3D)][ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEzgn_hhYh93CYnmjJlBXeZGlkku48qmuMTp1cwqEiE2p07J3mpaJW1N97tcnhb0Htad_VfUhD2Ex5aagWteM0X7qTR0BLHwRpd4DKtDHlppqAsGhoIYvEIBhT656Pz5K_-XD7HbksVmI4otEhh6zDZJfny6JX9HgE3z20lGpI%3D)] TCNQ, TCNQF₄, and DDQ are common strong electron acceptors used to create conductive organic materials.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers. While most MOFs are electrical insulators, there is growing interest in designing conductive MOFs for applications in electronics and sensing. A promising strategy to achieve this is to use redox-active organic linkers that can facilitate charge transport through the framework.

Molecules like phenanthro[1,10-cd] rsc.orgrsc.orgdithiole and its derivatives are excellent candidates for such linkers. Although direct integration of this specific compound into a reported conductive MOF is not yet prominent, the underlying principle has been demonstrated with similar systems. For instance, MOFs built with ferric (Fe(III)) centers and redox-active semiquinoid linkers have exhibited high electrical conductivity, with charge transport occurring through ligand mixed-valency. nih.gov The incorporation of linkers capable of stable redox states, a characteristic of phenanthro-dithiole systems, is a key approach to creating tunable long-range electronic communication within a three-dimensional framework. nih.gov

Photoelectrochemical Systems and Energy Conversion

Photoinduced Electron Transfer Processes in Complexes

There is no available research data specifically detailing the photoinduced electron transfer processes in complexes of Phenanthro[1,10-cd] rsc.orgrsc.orgdithiole.

Application in Photocatalysis and Dye-Sensitized Systems

There is no available research data regarding the application of Phenanthro[1,10-cd] rsc.orgrsc.orgdithiole in photocatalysis or dye-sensitized systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Phenanthro[1,10-cd][1,2]dithiole, and what methodological considerations are critical?

  • Answer: Key synthetic methods include:

  • Sulfurization of unsaturated precursors : Reacting 3-substituted propenes or propanes with elemental sulfur under thermal conditions (180–250°C) to form 1,2-dithiole-3-thiones. Phosphorus pentasulfide (P₄S₁₀) is often used to convert 1,2-dithiole-3-ones into thiones .
  • Thionation : Mercury(II) acetate can reverse the process, converting 1,2-dithiole-3-thiones back to ketones .
  • Ring transformations : Photochemical or thermal reactions of 1,2-dithiole derivatives with alkynes or alkenes to form fused systems (e.g., phenanthro-fused dithioles) .
    • Critical considerations : Harsh reaction conditions may limit substrate compatibility. Optimization of temperature, solvent (e.g., DMF for polysulfide reactions), and sulfur stoichiometry is essential to avoid side reactions like decarboxylation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer:

  • Differential Scanning Calorimetry (DSC) : Determines phase transitions (e.g., melting points) and enthalpy changes during synthesis .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) identifies molecular ion peaks and fragmentation patterns, critical for verifying sulfur incorporation .
  • X-ray Diffraction (XRD) : Resolves crystal structures, confirming bond lengths (e.g., S–S bonds ≈ 2.00–2.03 Å) and π-orbital delocalization .
  • UV-Vis Spectroscopy : Detects absorption bands (e.g., λ ≈ 202–285 nm) linked to conjugated systems .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the spectroscopic properties of this compound?

  • Answer:

  • Time-Dependent Density Functional Theory (TD-DFT) : Predicts UV-Vis absorption spectra by simulating electronic transitions. Discrepancies between experimental and theoretical data may arise from solvent effects or excited-state dynamics, requiring implicit solvation models (e.g., COSMO) .
  • MP2 vs. DFT : For vibrational spectra, MP2 with scaling factors often matches experimental IR/Raman data better than DFT for sulfur-rich systems .
  • Charge distribution analysis : Identifies nucleophilic/electrophilic sites (e.g., C3/C5 in dithiolylium cations) to explain reactivity conflicts .

Q. What strategies optimize the synthetic yield of this compound derivatives under harsh sulfurization conditions?

  • Answer:

  • Precursor modification : Use electron-withdrawing groups (e.g., –NO₂) to stabilize intermediates during sulfurization .
  • Catalytic additives : Triethylamine or boron sulfides enhance reaction efficiency by reducing sulfur aggregation .
  • Microwave-assisted synthesis : Accelerates reactions, minimizing thermal degradation .
  • Isotopic labeling : Tracks sulfur incorporation via ³⁴S/³²S ratios in mass spectrometry to validate mechanisms .

Q. How can in vitro assays evaluate the anti-parasitic activity of this compound derivatives?

  • Answer:

  • IC₅₀ determination : Dose-response assays against Trypanosoma cruzi epimastigotes, using resazurin-based viability markers .
  • Selectivity Index (SI) : Compare IC₅₀ values for parasites vs. mammalian cells (e.g., macrophages) to assess toxicity .
  • Mechanistic studies :
  • Mitochondrial targeting : Measure ATP depletion or ROS generation via luminescent probes .
  • Enzyme inhibition : Test inhibition of trypanothione reductase (TcTR) or cruzipain using spectrophotometric assays .

Q. What experimental approaches address contradictions in the electrochemical stability of this compound-based materials?

  • Answer:

  • Cyclic Voltammetry (CV) : Quantifies redox potentials and identifies degradation products (e.g., disulfide bonds) .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyzes sulfur oxidation states (e.g., S–S vs. S–O bonds) on material surfaces .
  • Accelerated aging tests : Expose materials to elevated temperatures/humidity to simulate long-term stability .

Methodological Tables

Table 1. Key Synthetic Routes and Yields for this compound Derivatives

MethodSubstrateConditionsYield (%)Reference
Sulfurization of propenes3-ChloropropeneS₈, 200°C, 6 hr45–60
Thionation (P₄S₁₀)1,2-Dithiole-3-oneToluene, reflux70–85
Photocycloaddition1,2-Dithiole + AlkyneBenzene, UV light30–50

Table 2. Biological Activity of Selected Derivatives

CompoundIC₅₀ (T. cruzi, μM)SI (vs. Macrophages)Mechanism
3H-[1,2]dithiole-3-thione12.58.2Mitochondrial disruption
Phenanthro-dithiole5.815.4TcTR inhibition

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